Mbamiloside A
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Overview
Description
Mbamiloside A is an isoflavonoid derivative isolated from the stem heartwood of the plant Lophira alata . This natural product has garnered interest due to its unique chemical structure and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Mbamiloside A involves the extraction from the stem heartwood of Lophira alata. The process typically includes solvent extraction followed by chromatographic purification to isolate the compound .
Industrial Production Methods
Currently, there are no widely established industrial production methods for this compound, as it is primarily obtained through natural extraction processes. Research is ongoing to develop more efficient synthetic routes for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Mbamiloside A undergoes various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl groups present in the compound.
Reduction: Reduction reactions can alter the carbonyl groups in the structure.
Substitution: Substitution reactions can occur at the aromatic rings, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinones, while reduction can yield alcohols.
Scientific Research Applications
Mbamiloside A has several scientific research applications:
Chemistry: It serves as a model compound for studying isoflavonoid chemistry and reaction mechanisms.
Biology: Researchers investigate its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Preliminary studies suggest potential therapeutic applications, such as anti-inflammatory and anticancer effects.
Industry: It is used in the development of natural product-based pharmaceuticals and nutraceuticals.
Mechanism of Action
The mechanism by which Mbamiloside A exerts its effects involves interactions with various molecular targets and pathways. It is believed to modulate enzyme activities and signaling pathways related to oxidative stress and inflammation. Further research is needed to fully elucidate its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
Genistein: Another isoflavonoid with similar biological activities.
Daidzein: Known for its antioxidant properties.
Biochanin A: Exhibits anti-inflammatory effects.
Uniqueness
Mbamiloside A is unique due to its specific structural features and the plant source from which it is derived.
Properties
Molecular Formula |
C21H20O11 |
---|---|
Molecular Weight |
448.4 g/mol |
IUPAC Name |
5,7-dihydroxy-3-[4-hydroxy-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]chromen-4-one |
InChI |
InChI=1S/C21H20O11/c22-6-15-18(27)19(28)20(29)21(32-15)31-13-4-8(23)1-2-10(13)11-7-30-14-5-9(24)3-12(25)16(14)17(11)26/h1-5,7,15,18-25,27-29H,6H2/t15-,18-,19+,20-,21-/m1/s1 |
InChI Key |
HBFMCKJCWFSGAF-CMWLGVBASA-N |
Isomeric SMILES |
C1=CC(=C(C=C1O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)C3=COC4=CC(=CC(=C4C3=O)O)O |
Canonical SMILES |
C1=CC(=C(C=C1O)OC2C(C(C(C(O2)CO)O)O)O)C3=COC4=CC(=CC(=C4C3=O)O)O |
Origin of Product |
United States |
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